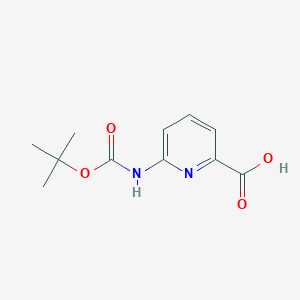

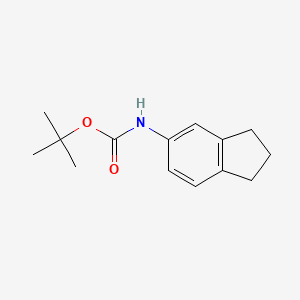

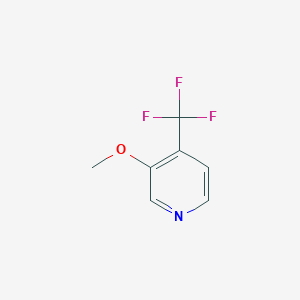

![molecular formula C18H19IN6OS B1344430 2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071296-21-3](/img/structure/B1344430.png)

2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a chemical compound used for proteomics research . It has been evaluated for its inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an iodine atom attached to a methylphenyl group, which is further connected to a triazol ring. The triazol ring is linked to a thioacetohydrazide group .Physical and Chemical Properties Analysis

The compound has a molecular weight of 508.39 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.Scientific Research Applications

Antimicrobial Activities

Research indicates that derivatives similar to the specified compound have been synthesized and evaluated for their antimicrobial activities. The synthesis of new 1,2,4-triazoles and their evaluation against various microbial strains have shown that these compounds exhibit significant antimicrobial properties. These activities are attributed to the presence of the 1,2,4-triazole ring, which is a common feature in many antimicrobial agents (Bayrak et al., 2009), (Abbady, 2014).

Anticancer Potential

Further studies have revealed that certain 1,2,4-triazole derivatives bearing hydrazone moiety exhibit cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer spheroids. These findings suggest the potential application of such compounds in cancer research, highlighting their ability to inhibit cancer cell migration and spheroid growth (Šermukšnytė et al., 2022).

Antioxidant Properties

The antioxidant capacity of similar 1,2,4-triazole derivatives has been explored, with certain compounds demonstrating significant antioxidant abilities. This suggests their potential utility in research focused on oxidative stress and related disorders (Šermukšnytė et al., 2022).

Inhibition of Corrosion

On a different note, compounds with the methylthiophenyl moiety, akin to the structure of interest, have shown to effectively inhibit the corrosion of zinc in an acidic medium. This illustrates the compound's potential application in materials science, particularly in corrosion research (Gece & Bilgiç, 2012).

Safety and Hazards

Mechanism of Action

Mode of Action

Based on its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets via hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Other 1,2,4-triazole derivatives have been found to exhibit antimicrobial activities , suggesting that this compound may also affect microbial growth and proliferation pathways.

Result of Action

Other 1,2,4-triazole derivatives have shown antimicrobial activities , suggesting that this compound may also have similar effects.

Biochemical Analysis

Biochemical Properties

2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Furthermore, it can impact cellular metabolism by inhibiting or activating specific metabolic enzymes, thereby altering the production and utilization of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and proteins, either inhibiting or activating their activity. This binding can lead to conformational changes in the target biomolecules, affecting their function . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to its degradation . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to have beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and metabolite levels . For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it can affect the levels of certain metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects . The localization and accumulation of the compound are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes . Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear functions .

Properties

IUPAC Name |

2-[[5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN6OS/c1-12-9-13(19)7-8-15(12)21-10-16-23-24-18(27-11-17(26)22-20)25(16)14-5-3-2-4-6-14/h2-9,21H,10-11,20H2,1H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBAMMANPHUXAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

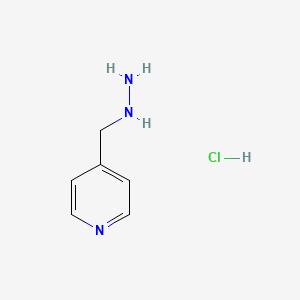

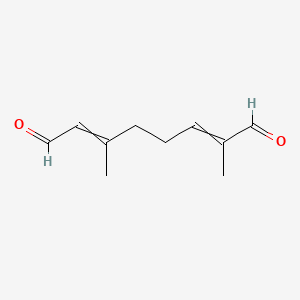

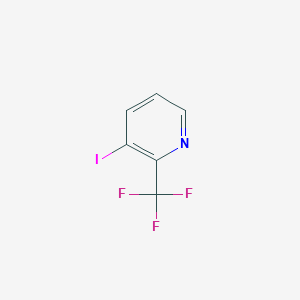

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

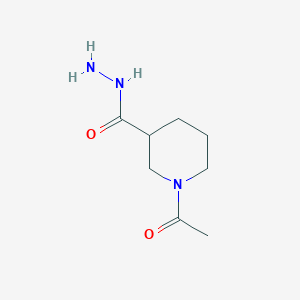

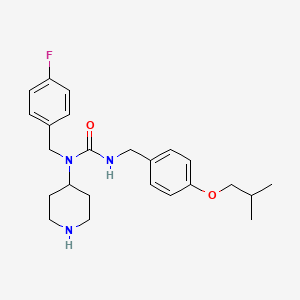

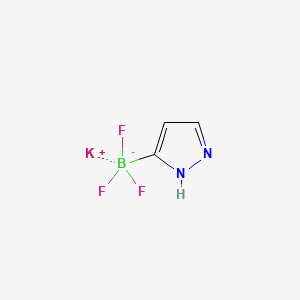

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)

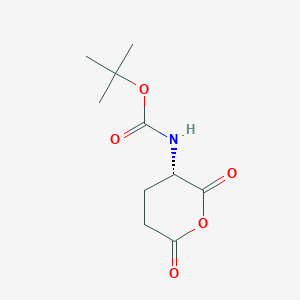

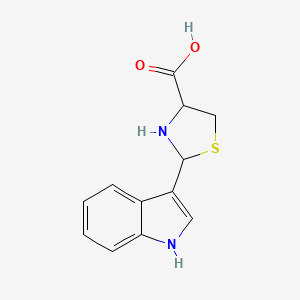

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)